O,P'-Ddt
Overview
Description
o,p’-DDT: (1,1,1-trichloro-2-(p-chlorophenyl)-2-(o-chlorophenyl)ethane) is a well-known organochlorine insecticide. It is one of the isomers of dichlorodiphenyltrichloroethane (DDT), which was widely used during World War II to control malaria and other insect-borne diseases . Despite its effectiveness, o,p’-DDT is infamous for its environmental persistence and bioaccumulation in living organisms .
Mechanism of Action
Target of Action
O,P’-DDT, a variant of the infamous pesticide DDT, is known to interact with several biological targets. It has been found to bind to the estrogen receptor (ER) in mammals, birds, and fish . This interaction with ERs suggests that O,P’-DDT can potentially interfere with normal hormone responses .
Mode of Action
The mode of action of O,P’-DDT is complex and multifaceted. It has been found to inhibit gene expression and prostaglandin synthesis in rat ovarian cells . Interestingly, these inhibitory effects were exerted independently of classical estrogen receptors (ERs) or G protein-coupled receptor 30 (GPR30). Instead, O,P’-DDT altered gene expression or hormone action via inhibiting the activation of protein kinase A (PKA), rather than protein kinase C (PKC) .
Biochemical Pathways
O,P’-DDT affects several biochemical pathways. It has been found to suppress the expression of ovarian genes and production of prostaglandin E2 (PGE2) . The compound also interferes with the PKA catalytic subunit , which plays a crucial role in various cellular processes.
Pharmacokinetics
The pharmacokinetics of O,P’-DDT are influenced by its lipophilic nature and chemical stability . It tends to bioaccumulate in the fat stores of animals and humans . The compound’s poor water solubility and large volume of distribution contribute to its variable oral absorption and bioavailability .
Result of Action
The action of O,P’-DDT results in a range of molecular and cellular effects. Exposure to low concentrations of O,P’-DDT alters gene expression and hormone synthesis . This implies that the current exposure levels of O,P’-DDT observed in the population likely pose a health risk to female reproduction .
Action Environment
Environmental factors significantly influence the action, efficacy, and stability of O,P’-DDT. The compound’s persistence in the environment and its tendency for bioaccumulation cause a ubiquitous contamination of nearly all environmental compartments . Changes and shifts in O,P’-DDT ratios have been observed, indicating a general isomer-specific differentiation during DDT metabolism .
Biochemical Analysis
Biochemical Properties
O,P’-Ddt interacts with various enzymes and proteins in biochemical reactions . For instance, it has been found that anaerobic biodegradation leads to different ratios of O,P’-Ddt . The O,P’-Ddt isomer exhibits stronger estrogenic effects compared to the P,P’-Ddt .
Cellular Effects
The effects of O,P’-Ddt on cells and cellular processes are complex. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, O,P’-Ddt exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of O,P’-Ddt change over time. Information on the product’s stability, degradation, and long-term effects on cellular function have been observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of O,P’-Ddt vary with different dosages in animal models . Threshold effects have been observed in these studies, as well as toxic or adverse effects at high doses .
Metabolic Pathways
O,P’-Ddt is involved in various metabolic pathways, interacting with enzymes or cofactors . It also affects metabolic flux or metabolite levels .
Transport and Distribution
O,P’-Ddt is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, affecting its localization or accumulation .
Subcellular Localization
The subcellular localization of O,P’-Ddt and its effects on activity or function are significant . It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of o,p’-DDT involves the reaction of chloral (trichloroacetaldehyde) with chlorobenzene in the presence of sulfuric acid. The reaction proceeds through the formation of a chloral hydrate intermediate, which then reacts with chlorobenzene to form o,p’-DDT .
Industrial Production Methods: Industrial production of o,p’-DDT follows a similar synthetic route but on a larger scale. The reaction is typically carried out in large reactors with controlled temperature and pressure conditions to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions: o,p’-DDT undergoes several types of chemical reactions, including:
Reduction: Reduction of o,p’-DDT can lead to the formation of o,p’-DDD (1,1-dichloro-2,2-bis(p-chlorophenyl)ethane).
Substitution: o,p’-DDT can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as zinc (Zn) and hydrochloric acid (HCl) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines (NH₂) are often employed.
Major Products:
Oxidation: o,p’-DDE
Reduction: o,p’-DDD
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
o,p’-DDT has been extensively studied for its environmental and biological effects. Some of its applications include:
Chemistry: Used as a model compound to study the behavior of persistent organic pollutants (POPs) in the environment.
Biology: Investigated for its endocrine-disrupting effects on wildlife and humans.
Medicine: Studied for its potential role in disrupting hormone synthesis and gene expression.
Industry: Historically used as an insecticide in agriculture and public health programs.
Comparison with Similar Compounds
p,p’-DDT: Another isomer of DDT, which is more commonly studied and used.
o,p’-DDE: A degradation product of o,p’-DDT with similar environmental persistence.
o,p’-DDD: A reduction product of o,p’-DDT with similar chemical properties.
Uniqueness: o,p’-DDT is unique due to its specific binding affinity to estrogen receptors and its distinct degradation pathways compared to other DDT isomers . Its environmental persistence and bioaccumulation also make it a compound of significant concern in environmental studies .
Properties
IUPAC Name |
1-chloro-2-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl5/c15-10-7-5-9(6-8-10)13(14(17,18)19)11-3-1-2-4-12(11)16/h1-8,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVUGPAFCQJIYDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C2=CC=C(C=C2)Cl)C(Cl)(Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6022345 | |
Record name | o,p'-DDT | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6022345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
789-02-6 | |
Record name | o,p′-DDT | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=789-02-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | o,p'-DDT | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000789026 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | O,P'-DDT | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57644 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | O,P'-DDT | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33446 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | o,p'-DDT | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6022345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2,2,o,p'-pentachloroethylidenebisbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.211 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | O,P'-DDT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D4K93Z1TBH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.